molecular formula C8H7N3OS B2502989 Thienopyridine-2-carbohydrazide CAS No. 2391987-05-4

Thienopyridine-2-carbohydrazide

Cat. No. B2502989
CAS RN: 2391987-05-4
M. Wt: 193.22
InChI Key: QDTBQZGCKCTAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thienopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the class of thienopyridines, which are known for their significant role in the management of cardiovascular disease . They are used as selective, irreversible ADP receptor / P2Y12 inhibitors .


Synthesis Analysis

The starting precursors 2-carbohydrazides, bearing thienopyridine moiety, were prepared using 2-thioxopyridine-3-carbonitriles as key synthons . Then, 2-carbohydrazides were reacted with a variety of 4-substituted benzylidinemalononitriles or 4-substituted benzaldehydes to afford a new series of the target hydrazones incorporating thienopyridine moiety .


Chemical Reactions Analysis

Thienopyridine-2-carbohydrazide can be synthesized via reactions of both compounds 2- Carbohydrazide 2 and 3-aminopyrazolopyridine 14 with a variety of active reagents and chemicals .

Scientific Research Applications

Antitumor Activity

Thienopyridine-2-carbohydrazide derivatives have been synthesized and evaluated for their antitumor potential. Among these, pyridopyrazolotriazine 20c stands out, displaying potent antitumor activity with an IC50 value of 3.8 μg/ml . Researchers continue to explore its mechanism of action and potential as a novel anticancer agent.

Osteogenic Properties

Some thienopyridine compounds exhibit osteogenic activity, promoting bone formation and repair. While research specifically on Thienopyridine-2-carbohydrazide is limited, its structural framework suggests a possible role in bone health.

Mechanism of Action

While the specific mechanism of action for Thienopyridine-2-carbohydrazide is not mentioned in the search results, thienopyridines, in general, are known to act as selective, irreversible ADP receptor / P2Y12 inhibitors .

Safety and Hazards

While specific safety and hazard information for Thienopyridine-2-carbohydrazide is not available in the search results, carbohydrazide, a related compound, is known to be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Thienopyridine-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, hydrazones bearing the thienopyridine moiety have demonstrated promising inhibitory activities against COX-2 enzyme . This suggests potential future directions in exploring the therapeutic applications of Thienopyridine-2-carbohydrazide and its derivatives.

properties

IUPAC Name

thieno[3,2-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBQZGCKCTAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)NN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine-2-carbohydrazide

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